1-Methylnaphthalene-2-carbonitrile
Overview
Description
1-Methylnaphthalene-2-carbonitrile is an organic compound belonging to the naphthalene family It is characterized by a naphthalene ring substituted with a methyl group at the first position and a nitrile group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1-methylnaphthalene with cyanogen bromide in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired nitrile compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methylnaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-methylnaphthalene-2-carboxylic acid.
Reduction: Formation of 1-methylnaphthalene-2-amine.
Substitution: Formation of various halogenated or nitrated derivatives.
Scientific Research Applications
1-Methylnaphthalene-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methylnaphthalene-2-carbonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications.
Comparison with Similar Compounds
1-Methylnaphthalene-2-carbonitrile can be compared with other similar compounds, such as:
1-Methylnaphthalene: Lacks the nitrile group, leading to different chemical reactivity and applications.
2-Methylnaphthalene-1-carbonitrile: Has the nitrile group at a different position, affecting its chemical properties and reactivity.
1-Naphthalenecarbonitrile: Lacks the methyl group, resulting in different physical and chemical characteristics.
Properties
IUPAC Name |
1-methylnaphthalene-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-9-11(8-13)7-6-10-4-2-3-5-12(9)10/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHZWSBKEJGPRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50516681 | |
Record name | 1-Methylnaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50516681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20176-06-1 | |
Record name | 1-Methylnaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50516681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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